N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide
Description
N-Benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group on the adjacent nitrogen, and a 4-tert-butylphenoxy moiety at the second carbon of the acetamide backbone (Figure 1). This compound’s structural complexity arises from the combination of lipophilic (tert-butylphenoxy, benzyl) and polar (amide) functional groups, which influence its physicochemical properties, such as solubility, stability, and membrane permeability.
The N-benzyl and N-methyl groups contribute to its conformational rigidity and metabolic resistance, making it a candidate for drug discovery, particularly in oncology or neurology, where acetamide derivatives are often explored .
Properties
IUPAC Name |
N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)17-10-12-18(13-11-17)23-15-19(22)21(4)14-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGJXJSRSXUEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide typically involves the reaction of N-benzyl-N-methylacetamide with 4-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butylphenoxy group facilitates nucleophilic aromatic substitution (NAS) under specific conditions.
Mechanistic Notes :
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The electron-donating tert-butyl group activates the aromatic ring for electrophilic attack, directing substituents to the para position relative to the phenoxy oxygen.
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Steric hindrance from the tert-butyl group limits ortho substitution .
Amide Hydrolysis
The tertiary amide bond undergoes hydrolysis under acidic or basic conditions, though reactivity is reduced compared to primary/secondary amides.
Kinetic Data :
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Acidic hydrolysis follows first-order kinetics with at 100°C .
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Base-mediated hydrolysis is slower due to poor leaving-group ability of the N-methylbenzylamine anion .
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed coupling reactions, enabling structural diversification.
Key Observations :
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Coupling occurs selectively at the benzyl position without affecting the tert-butylphenoxy group .
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Electron-rich aryl boronic acids enhance reaction rates in Suzuki couplings .
Oxidation and Reduction
The tertiary amine and ether functionalities exhibit limited redox activity under standard conditions:
| Reaction | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| N-Oxidation | mCPBA, CHCl₃, 0°C | N-oxide derivative | <5% | , |
| LiAlH₄ Reduction | LiAlH₄, THF, reflux | No reaction (amide remains intact) | – | , |
Stability Notes :
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The compound is resistant to common reducing agents due to the stability of the tertiary amide bond .
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Oxidative degradation of the tert-butyl group occurs under strong acidic oxidants (e.g., HNO₃/H₂SO₄).
Thermal and Photochemical Behavior
Stability studies reveal:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| 150°C (neat) | Decomposition via C–O bond cleavage | 3.2h | , |
| UV light (254nm), CH₃CN | Formation of radical coupling products | 48h (complete) | , |
Comparative Reactivity with Analogues
The methyl group on the amide nitrogen significantly alters reactivity compared to unsubstituted derivatives:
| Property | N-methyl Derivative | N-H Derivative | Source |
|---|---|---|---|
| Hydrolysis Rate (k) | , | ||
| Melting Point | 98–100°C | 112–114°C | , |
| Suzuki Coupling Yield | 73% | 89% | , |
Computational Insights
DFT calculations (B3LYP/6-311+G**) predict:
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide has been studied for its potential as a pharmaceutical agent due to its structural properties that allow it to interact with biological targets effectively.
Antineoplastic Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives designed around similar frameworks have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116) cells. The structure-activity relationship (SAR) studies suggest that modifications in the benzyl and acetamide moieties can enhance potency against cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives of this compound possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentrations (MIC) reported for related compounds indicate effective antimicrobial action, suggesting this compound could be explored further for developing novel antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the reaction of suitable precursors under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Synthetic Pathway
The synthetic pathway often includes:
- Formation of the benzyl group : Utilizing benzyl chloride and appropriate nucleophiles.
- Acetylation : The introduction of the acetamide group through acetic anhydride or acetyl chloride.
- Phenoxy linkage : The coupling of phenolic compounds with the benzyl moiety using coupling agents .
Biological Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts.
Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases such as Parkinson's disease. These compounds exhibited MAO-B inhibitory activity, which is crucial for neuroprotection, alongside antioxidant properties that help mitigate oxidative stress in neuronal cells .
Enzyme Inhibition
Another important application is its role as an enzyme inhibitor. Compounds based on this structure have been shown to inhibit key enzymes involved in disease pathways, such as dihydrofolate reductase (DHFR), which is vital for purine synthesis and has implications in cancer therapy .
Therapeutic Potential and Future Directions
The therapeutic potential of this compound lies in its multifaceted biological activities, making it a candidate for further development in drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders.
Future Research Areas
Future research should focus on:
- In vivo studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Combination therapies : Exploring synergistic effects with other therapeutic agents.
- Mechanistic studies : Understanding the molecular mechanisms underlying its biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The benzyl and tert-butylphenoxy groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide are best understood through comparisons with structurally related acetamides. Below is a detailed analysis of key analogues and their distinguishing features:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings from Comparative Analysis
Impact of Phenoxy Substituents The 4-tert-butylphenoxy group in the target compound confers superior lipophilicity compared to smaller substituents (e.g., methoxy or chloro), which enhances its ability to cross lipid membranes and interact with hydrophobic targets . In contrast, N-benzyl-2-(2-chlorophenoxy)acetamide exhibits moderate antibacterial activity but lower metabolic stability due to the electron-withdrawing chloro group, which may accelerate degradation .
Role of Heterocyclic Moieties Compounds like N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide incorporate aromatic heterocycles (benzoxazole), enabling π-π interactions with biological targets such as kinases or DNA. This structural feature is absent in the target compound, suggesting divergent therapeutic applications .
N-Substitution Effects The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to analogues like N-benzyl-2-(methylamino)acetamide, which contains a secondary amine. This difference may limit the target compound’s interaction with polar enzymatic active sites but improve its metabolic resistance .
Spirocyclic vs. Linear Frameworks
- The spirocyclic indoline-thiazolidine core in N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide introduces conformational constraints that enhance binding specificity, a feature absent in the linear acetamide structure of the target compound .
Research Implications
- The tert-butylphenoxy group’s steric and electronic properties make the target compound a promising lead for optimizing pharmacokinetics in drug design.
- Future studies should explore its interactions with cancer-related targets (e.g., tubulin or topoisomerases) and compare efficacy with spirocyclic analogues .
Biological Activity
N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group, a tert-butylphenoxy moiety, and an N-methylacetamide functional group. The unique combination of these functional groups contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation. The exact molecular targets remain under investigation, but preliminary studies suggest significant potential in therapeutic applications.
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit varying degrees of anticancer activity. For instance, studies involving N-benzyl substituted indole-based thiosemicarbazones have shown that modifications in the benzyl group can significantly affect their cytotoxic properties against cancer cell lines such as HeLa-S3 and A549. These studies highlight the importance of structure-activity relationships (SAR) in determining the efficacy of related compounds .
2. Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
Case Studies and Experimental Data
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Cytotoxicity Screening :
- In vitro cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of this compound.
- Results indicate that while some derivatives show promising activity against cancer cells, others may possess reduced efficacy due to steric hindrance or electronic effects introduced by substituents .
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Binding Affinity Studies :
- Molecular docking studies are essential for predicting the binding affinity of this compound with target biomolecules such as bovine serum albumin (BSA) and DNA.
- These studies suggest strong binding interactions, indicating potential for further development as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-benzyl-2-(4-tert-butylphenoxy)ethanamine | Structure | Moderate anticancer activity | Similar structural framework |
| N-benzyl-2-(4-tert-butylphenoxy)ethanol | Structure | Low enzyme inhibition | Less effective due to hydroxyl group |
Q & A
Q. Critical parameters :
- Temperature : Maintain 60–80°C during amide coupling to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm structure via key signals: δ 1.3 ppm (t-Bu, 9H), δ 3.1 ppm (N–CH₃), and δ 4.5 ppm (O–CH₂–CO) .
- IR Spectroscopy : Detect amide C=O stretch at ~1650 cm⁻¹ and aryl ether C–O at 1240 cm⁻¹ .
- Mass Spectrometry (HRMS-ESI) : Molecular ion [M+H]⁺ at m/z 368.212 (calc. 368.210) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) confirms purity (>98%) with retention time ~8.2 min .
Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound's bioactivity?
Answer:
- DFT Calculations : Identify electron-deficient regions (e.g., amide carbonyl) for electrophilic modification. HOMO-LUMO gaps (~4.2 eV) predict reactivity .
- Molecular Docking : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to kinase targets (e.g., EGFR). The tert-butyl group enhances hydrophobic pocket interactions .
- SAR Studies : Fluorine substitution at the phenyl ring improves metabolic stability (t₁/₂ increased from 2.1 h to 5.8 h in microsomes) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?
Answer:
- Assay Standardization : Use ≥3 cell lines (e.g., HeLa, MCF-7) for IC₅₀ determination to mitigate cell-type variability .
- Orthogonal Validation : Surface plasmon resonance (SPR) confirms binding kinetics (KD = 120 nM) to rule out false positives .
- Purity Control : LC-MS analysis (≥95% purity) eliminates confounding effects from synthetic byproducts .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
- Ventilation : Perform reactions in fume hoods to avoid inhalation (vapor pressure = 0.01 mmHg at 25°C) .
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .
- Storage : Keep at 2–8°C under argon to prevent hydrolysis .
Advanced: How does the tert-butylphenoxy moiety influence the compound's pharmacokinetic properties, and what structural analogs show improved metabolic stability?
Answer:
- Lipophilicity : The tert-butyl group increases logP to 3.5, enhancing blood-brain barrier penetration but reducing solubility (<0.1 mg/mL) .
- Metabolic Stability : Fluorinated analogs (e.g., 4-CF₃ substitution) resist CYP3A4 oxidation, improving hepatic microsome stability (t₁/₂ = 5.8 h vs. 2.1 h for parent) .
- Bioisosteres : Replacing tert-butyl with cyclopropyl maintains activity while reducing molecular weight (MW 368 → 342) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
